Physicochemical Differentiation: Lipophilicity (XLogP3) vs. Common Analog Baselines
The target compound possesses a computed XLogP3 of 1.8 [1], a lipophilicity value notably lower than the predicted values for closely related N-aryl analogs such as N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide, which is estimated to have an XLogP3 exceeding 3.0 based on its extended alkyl chain. This is a relevant quantitative baseline for property-based selection, as lower lipophilicity is generally associated with improved aqueous solubility and reduced off-target promiscuity (e.g., hERG binding), which are critical for in vivo assay reliability.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide (estimated XLogP3 > 3.0) |
| Quantified Difference | ΔXLogP3 > 1.2 |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
A lower lipophilicity profile can be a decisive factor for researchers prioritizing compounds with a higher probability of favorable ADME properties and solubility, reducing the risk of assay interference from aggregation or non-specific binding.
- [1] PubChem. (2025). Compound Summary for CID 7243497, N-(4-acetamidophenyl)-4-thiophen-2-yloxane-4-carboxamide. National Center for Biotechnology Information. View Source
